Barbituric acid, sodium salt

Catalog No.
S656194
CAS No.
4390-16-3
M.F
C4H3N2NaO3
M. Wt
150.07 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barbituric acid, sodium salt

CAS Number

4390-16-3

Product Name

Barbituric acid, sodium salt

IUPAC Name

sodium;pyrimidin-3-ide-2,4,6-trione

Molecular Formula

C4H3N2NaO3

Molecular Weight

150.07 g/mol

InChI

InChI=1S/C4H4N2O3.Na/c7-2-1-3(8)6-4(9)5-2;/h1H2,(H2,5,6,7,8,9);/q;+1/p-1

InChI Key

MHQHHBYRYFICDV-UHFFFAOYSA-M

SMILES

C1C(=O)NC(=O)[N-]C1=O.[Na+]

Synonyms

barbiturate, barbituric acid, barbituric acid, monosodium salt, sodium barbiturate

Canonical SMILES

C1C(=O)NC(=O)[N-]C1=O.[Na+]

Historical use in Anesthesia and Sedation Research

Sodium barbiturate, also known as barbituric acid sodium salt, played a significant role in the historical development of anesthesia and sedation techniques during the 19th and early 20th centuries. [] Its ability to induce a hypnotic state and depress the central nervous system made it a valuable tool for researchers studying the effects of anesthesia on various physiological processes.

However, due to its narrow therapeutic index (the range between the effective and toxic doses) and the emergence of safer and more controllable alternatives, the use of sodium barbiturates in clinical anesthesia and sedation practices has largely been discontinued. []

Current Research Applications

While no longer a primary therapeutic agent, sodium barbiturate still finds application in specific scientific research areas:

  • Neuroscience research: Sodium barbiturate can be used to induce coma-like states in animal models for studying various neurological functions, including sleep regulation, seizure activity, and the effects of different drugs on the central nervous system.
  • Pharmaceutical research: It serves as a reference standard in the development and testing of new barbiturate derivatives for potential therapeutic applications, allowing researchers to compare the properties and effects of novel compounds to established ones.
  • Toxicology research: Sodium barbiturate is sometimes employed in studies investigating the mechanisms of barbiturate intoxication and potential antidotes, contributing to the development of strategies for managing barbiturate poisoning cases.

Additional Notes

  • The research applications mentioned above are not exhaustive, and sodium barbiturate may be used in other specific scientific investigations.
  • It is crucial to consult the relevant scientific literature and consult with qualified researchers for detailed information on the specific uses of sodium barbiturate in a particular research context.

Molecular Structure Analysis

Sodium barbiturate has a ring-shaped structure with two nitrogen atoms and two oxygen atoms. The sodium atom is attached to one of the oxygen atoms forming an ionic bond []. This structure is characteristic of barbiturates, which are a class of cyclic urea derivatives [].


Chemical Reactions Analysis

Synthesis

Sodium barbiturate can be synthesized through the condensation reaction of diethyl malonate with urea, followed by neutralization with sodium hydroxide [].

C6H10O4 + CH4N2O -> C8H12N2O3  (Diethyl malonate + Urea -> Barbituric acid)C8H12N2O3 + NaOH -> C8H11N2NaO3 + H2O (Barbituric acid + Sodium hydroxide -> Sodium barbiturate + Water)

Other Reactions

Sodium barbiturate can be used as a substrate in various research reactions to study its interactions with other molecules or enzymes [, ]. The specific reactions involved would depend on the research goals.


Physical And Chemical Properties Analysis

  • Melting point: 186-188 °C []
  • Solubility: Soluble in water, slightly soluble in ethanol []
  • Stability: Stable under normal storage conditions []

Mechanism of Action (Scientific Research Context)

Sodium barbiturate acts as a non-selective depressant of the central nervous system (CNS) by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA) []. GABA promotes relaxation and inhibits neuronal activity. In research settings, sodium barbiturate may be used to induce anesthesia-like states in animals for specific studies or to inhibit specific enzymes that it interacts with [, ].

Related CAS

67-52-7 (Parent)

Other CAS

24012-01-9
4390-16-3

General Manufacturing Information

2,4,6(1H,3H,5H)-Pyrimidinetrione, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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